2-Deoxy-5-(methylamino)uridine
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Overview
Description
2-Deoxy-5-(methylamino)uridine is a nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is particularly noted for its potential use in antiviral therapies, especially against influenza and other viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-5-(methylamino)uridine typically involves the modification of uridine derivatives. One common method includes the methylation of 2-deoxyuridine at the 5-position using methylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-5-(methylamino)uridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylamino group, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the uridine ring, altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position, where the methylamino group is located.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-oxide derivatives from oxidation and substituted uridine analogs from nucleophilic substitution .
Scientific Research Applications
2-Deoxy-5-(methylamino)uridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Mechanism of Action
The mechanism of action of 2-Deoxy-5-(methylamino)uridine involves its incorporation into viral RNA or DNA, leading to the termination of viral replication. The compound targets viral enzymes involved in nucleic acid synthesis, such as thymidine kinase and thymidylate synthase. By inhibiting these enzymes, the compound disrupts the replication process, thereby reducing viral proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A nucleoside analog used in the diagnosis of megaloblastic anemias.
5-Methylamino-2’-deoxyuridine: Another derivative with potential antiviral properties.
2’-Amino-2’-deoxy-β-D-arabino-5-methyl uridine: Known for its antitumor activity
Uniqueness
2-Deoxy-5-(methylamino)uridine stands out due to its specific modifications that enhance its antiviral activity. Unlike other similar compounds, it has shown significant efficacy against a broad spectrum of viruses, making it a promising candidate for antiviral drug development .
Properties
CAS No. |
840-50-6 |
---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-11-5-3-13(10(17)12-9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,11,14-15H,2,4H2,1H3,(H,12,16,17)/t6-,7+,8+/m0/s1 |
InChI Key |
KPQFKCWYCKXXIP-XLPZGREQSA-N |
Isomeric SMILES |
CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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